XL765, also known as SAR245409, is a synthetic, orally bioavailable, small molecule inhibitor. [] It is classified as a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with additional inhibitory activity against the mammalian target of rapamycin (mTOR). [] In scientific research, XL765 serves as a valuable tool to investigate the roles of the PI3K/AKT/mTOR pathway in various cellular processes, including growth, proliferation, survival, angiogenesis, and metabolism. [, , , ] It is particularly useful in studying cancers where this pathway is frequently dysregulated. [, , , ]
XL765 is classified as a pyridopyrimidinone derivative. It is primarily recognized for its ability to inhibit class I phosphoinositide 3-kinases, including isoforms alpha, beta, gamma, and delta, as well as mTOR. The compound was developed through extensive research aimed at targeting the PI3K/mTOR signaling pathway, which is frequently activated in human tumors.
The two-dimensional structure of XL765 reveals several functional groups essential for its biological activity. The three-dimensional coordinates of XL765 can be obtained from chemical databases such as PubChem (CID: 49867926). Molecular docking studies have identified critical residues involved in binding interactions with PI3Kγ and mTOR.
Key structural features include:
Molecular docking analyses indicate that XL765 interacts with several residues within the active sites of both PI3Kγ and mTOR. Notably, residues Lys-890 and Met-953 in PI3Kγ, along with Trp-2239 in mTOR, play pivotal roles in stabilizing the drug-protein complex through non-bonding interactions.
XL765 exhibits specific chemical reactions primarily associated with its inhibitory function on signaling pathways. It inhibits the phosphorylation of key proteins downstream of PI3K and mTOR, including AKT and ribosomal protein S6. In cellular assays, treatment with XL765 has been shown to significantly reduce the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger in cell signaling.
The mechanism of action for XL765 involves competitive inhibition at the active sites of PI3K and mTOR. By binding to these kinases, XL765 prevents their activation, thereby disrupting downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced phosphorylation levels of AKT and S6 ribosomal protein, ultimately resulting in decreased tumor cell growth.
In vivo studies have demonstrated that oral administration of XL765 results in dose-dependent inhibition of these pathways over an extended duration (approximately 24 hours), showcasing its potential as an effective therapeutic agent against cancer.
XL765 is primarily investigated for its applications in oncology as a targeted therapy for various cancers. Its ability to inhibit both PI3K and mTOR pathways positions it as a valuable candidate for combination therapies aimed at enhancing treatment efficacy against tumors exhibiting resistance to conventional therapies.
Clinical trials are ongoing to evaluate its effectiveness alone or in conjunction with other agents such as temozolomide across multiple cancer types. Research continues to explore novel compounds derived from XL765's scaffold for improved potency and selectivity against cancer targets.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3